

Apoptosis inducer 15 solubility and preparation for cell culture experiments

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Compound of Interest

Compound Name: Apoptosis inducer 15

Cat. No.: B12364849

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Navigating Apoptosis: Protocols for Apoptosis Inducer 15

The term "**Apoptosis Inducer 15**" can refer to two distinct research tools: the BioTracker Apo-15 Calcium-Independent Apoptosis Probe, a fluorescent dye for detecting apoptotic cells, and b-AP15, a chemical compound that induces apoptosis by inhibiting deubiquitinating enzymes. This document provides detailed application notes and protocols for both, tailored for researchers, scientists, and drug development professionals.

Section 1: BioTracker Apo-15 Calcium-Independent Apoptosis Probe

The BioTracker Apo-15 probe is a "turn-on" fluorescent tool for imaging and quantifying apoptotic cells in live-cell assays. It operates independently of calcium, offering an advantage over traditional annexin-based methods in calcium-depleted environments. This probe binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, emitting a green fluorescent signal upon binding.

Data Presentation: Quantitative Summary

Parameter	Value	Source
Form	Lyophilized orange solid	[1]
Molecular Weight	1311.33 g/mol	[2]
Solvent	DMSO	[2]
Stock Solution Concentration	1 mM	[2]
Working Concentration	100 nM - 1 μ M	[2]
Excitation Wavelength (λ_{ex})	500 nm	
Emission Wavelength (λ_{em})	510 - 530 nm	
Purity	$\geq 98\%$ (confirmed by HPLC)	

Experimental Protocols

1. Preparation of 1 mM Stock Solution:

- Before opening, centrifuge the vial to ensure the lyophilized powder is at the bottom.
- Allow the vial to warm to room temperature.
- Dissolve the contents of one vial (1 mg) in 763 μ L of high-quality, anhydrous DMSO to create a 1 mM stock solution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below, protected from light.

2. Preparation of Staining Solution (Working Solution):

- Dilute the 1 mM stock solution in cell culture medium to the desired final concentration (typically between 100 nM and 1 μ M). A 1:10,000 to 1:1,000 dilution is a good starting point. The optimal concentration should be determined experimentally by the end-user.

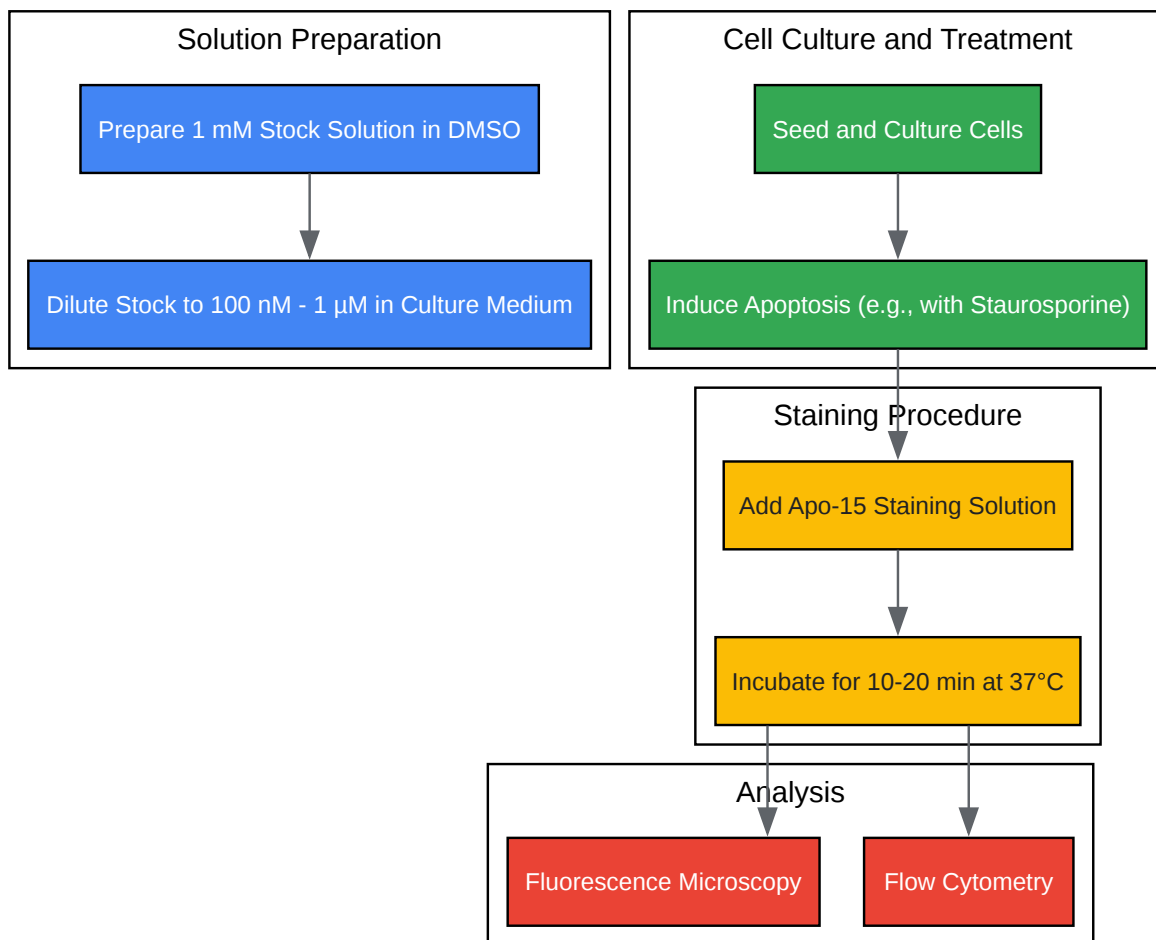
3. Staining Protocol for Adherent and Suspension Cells:

- Culture cells in an appropriate vessel for fluorescence microscopy or flow cytometry.

- Induce apoptosis using a suitable method (e.g., treatment with staurosporine at 1 μ M for 3 hours).
- Remove the cell culture medium.
- Add a sufficient volume of the Apo-15 staining solution to cover the cells.
- Incubate for 10-20 minutes at 37°C, protected from light.
- The cells are now ready for analysis under a fluorescence microscope or by flow cytometry without any wash steps.

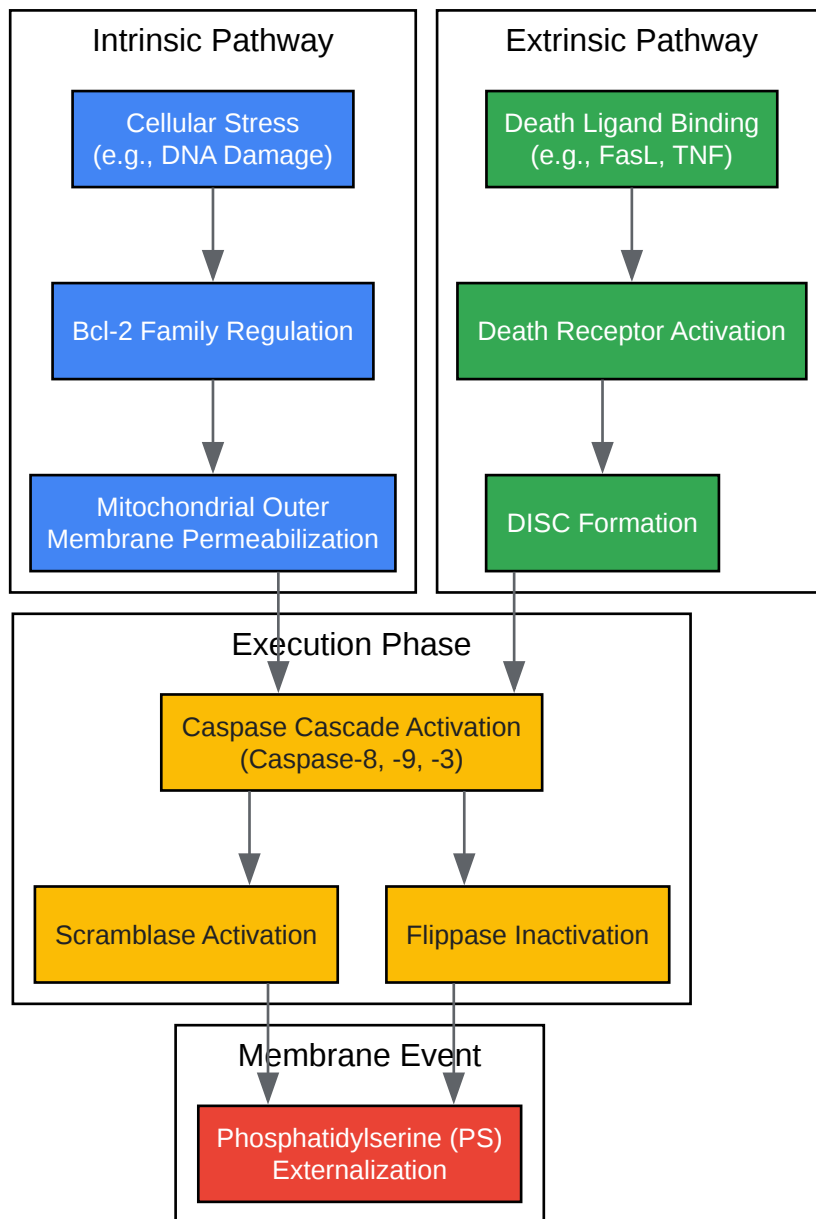
Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for BioTracker Apo-15 Staining

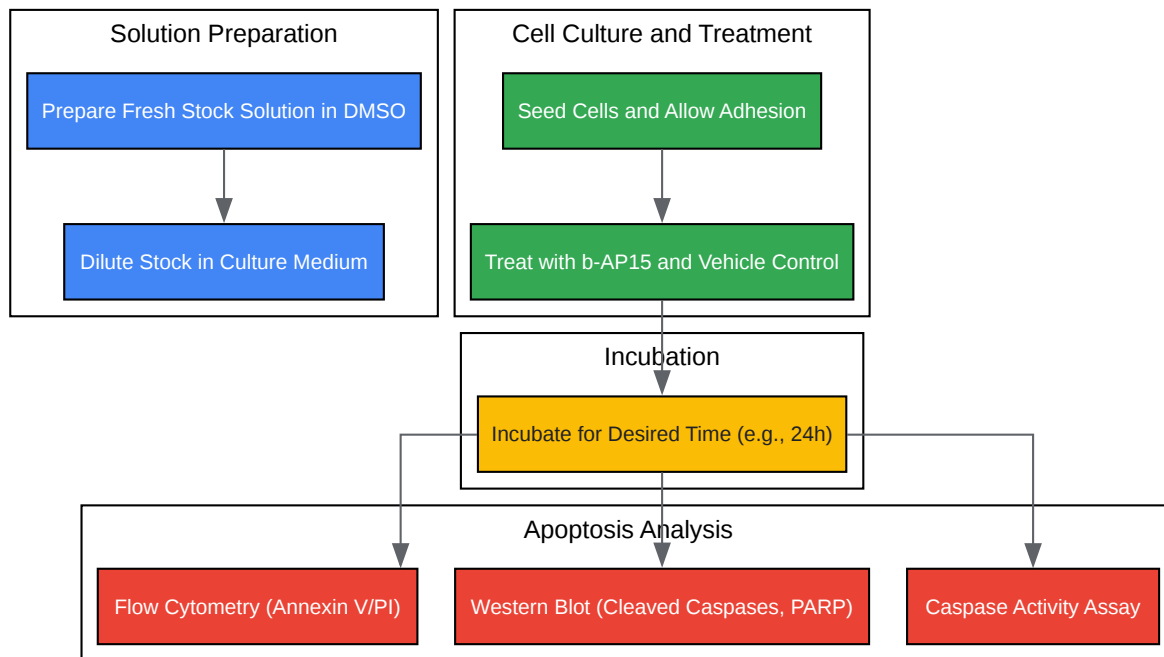
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Workflow for Apo-15 Staining

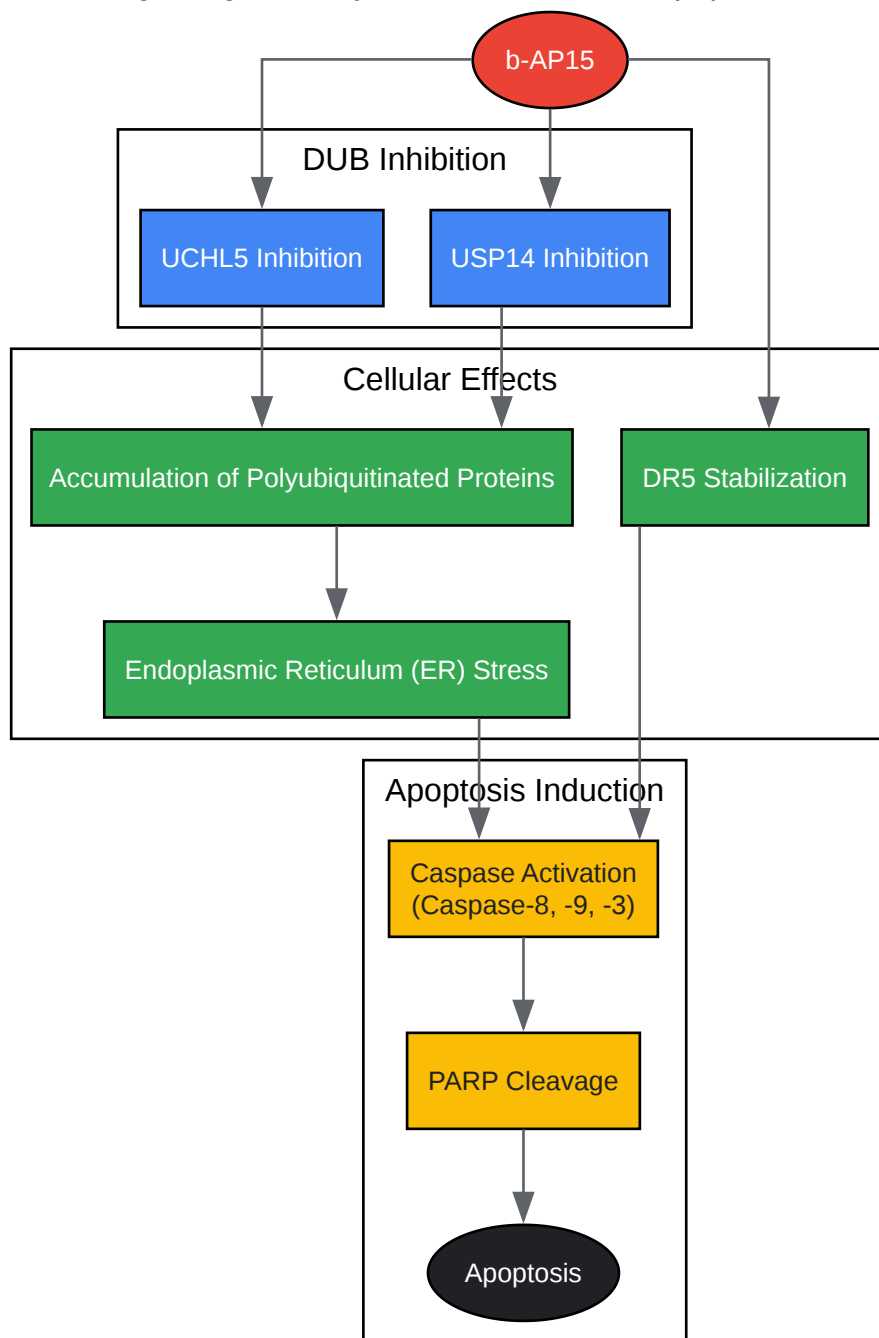
Apoptosis Pathway Leading to Phosphatidylserine Externalization



Experimental Workflow for b-AP15 Treatment



Signaling Pathway of b-AP15-Induced Apoptosis



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References

- 1. merckmillipore.com [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
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